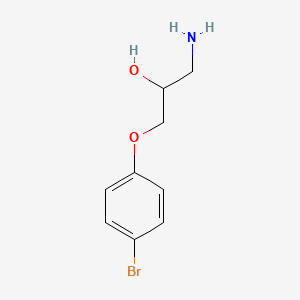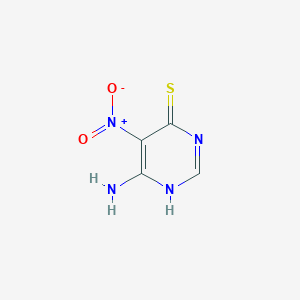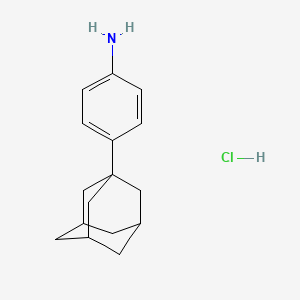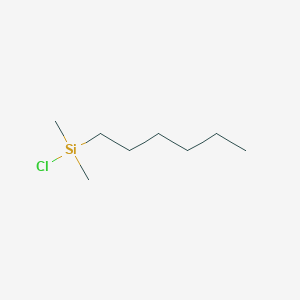
Chloro(hexyl)dimethylsilane
描述
Chloro(hexyl)dimethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is a colorless to almost colorless liquid at room temperature. This compound is primarily used as a reagent in organic synthesis and as an intermediate in the production of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions: Chloro(hexyl)dimethylsilane can be synthesized through the reaction of hexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H13MgBr+(CH3)2SiCl→C6H13Si(CH3)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of hexyl(dimethyl)silane. This method is preferred due to its scalability and cost-effectiveness .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexyl(dimethyl)silanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Conditions: Typically, these reactions are carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Hexyl(dimethyl)silanol: Formed through hydrolysis.
Hexyl(dimethyl)silylethers: Formed through substitution reactions with alcohols.
科学研究应用
Chloro(hexyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of chloro(hexyl)dimethylsilane primarily involves its reactivity towards nucleophiles. The silicon-chlorine bond is polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with the nucleophile, forming a new silicon-nucleophile bond. The pathways involved include nucleophilic substitution and hydrolysis .
相似化合物的比较
- Chloro(trimethyl)silane
- Chloro(methyl)dimethylsilane
- Chloro(phenyl)dimethylsilane
Comparison: Chloro(hexyl)dimethylsilane is unique due to its longer alkyl chain compared to similar compounds like chloro(trimethyl)silane and chloro(methyl)dimethylsilane. This longer chain imparts different physical properties, such as higher boiling point and increased hydrophobicity, making it suitable for specific applications where these properties are advantageous .
属性
IUPAC Name |
chloro-hexyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKSDDVPXVEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-59-1 | |
| Record name | Chloro(hexyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
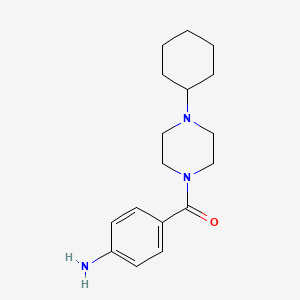
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)
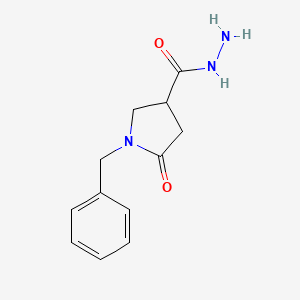
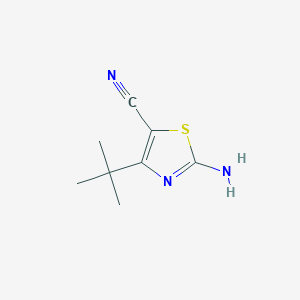
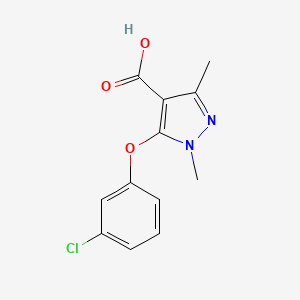
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
